![molecular formula C12H15NO2 B2802324 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol CAS No. 1878748-12-9](/img/structure/B2802324.png)
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol
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Description
“4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol” is a chemical compound that falls under the category of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing notable activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
RIPK1 Inhibition
This compound potently inhibits receptor-interacting protein kinase 1 (RIPK1) , a key player in cell death pathways. It efficiently protects cells from necroptosis and attenuates necrotic cell death induced by tumor cells .
Dual PDE4/AChE Inhibition for Alzheimer’s Disease
Researchers have designed novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) . These compounds hold promise for treating Alzheimer’s disease by improving cognitive and memory function .
Neuroprotective Properties
The proposed synthetic strategy for 2,3-dihydroindole derivatives can be applied to create analogs of the endogenous hormone melatonin . These compounds exhibit neuroprotective properties and may have therapeutic implications .
Broad-Spectrum Biological Activities
Indole derivatives, both natural and synthetic, possess diverse biological properties. They have been explored for their effects on cancer cells, microbes, and various disorders within the human body .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-8-15-7-11(12)13-6-5-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCZIZXTWBVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3COCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol |
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